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molecular formula C8H7ClO3 B1359283 2-Hydroxy-4-methoxybenzoyl chloride CAS No. 15198-08-0

2-Hydroxy-4-methoxybenzoyl chloride

Cat. No. B1359283
M. Wt: 186.59 g/mol
InChI Key: LNNDXQSWYNEJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691879B2

Procedure details

To a solution of 2-hydroxy-4-methoxybenzoic acid (20 g, 118.9 mmol) in 500 mL CH2Cl2 was added thionyl chloride (21.2 g, 178.4 mmol), followed by 0.4 mL DMF. After stirring at rt for 8 h, the reaction mixture was concentrated to a white solid (azeotroped twice from benzene). This material was used as is in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O.CN(C=O)C>C(Cl)Cl>[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
21.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to a white solid (
CUSTOM
Type
CUSTOM
Details
azeotroped twice from benzene)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
OC1=C(C(=O)Cl)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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